3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ternatumoside II can be isolated from the roots of Rhodiola crenulata . The isolation process typically involves extraction with solvents such as ethanol, followed by purification using chromatographic techniques .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ternatumoside II undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to simpler structures.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield simpler flavonoid structures .
Scientific Research Applications
Ternatumoside II has a wide range of scientific research applications:
Mechanism of Action
Ternatumoside II exerts its effects primarily through its antioxidant activity. It scavenges free radicals, thereby reducing oxidative stress in cells . The compound also stimulates the expression of interferon-gamma, a cytokine that plays a crucial role in immune responses . The molecular targets and pathways involved include the activation of antioxidant enzymes and modulation of immune signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Herbacetin: A flavonoid with similar antioxidant properties.
Kaempferol: Another flavonoid known for its anti-inflammatory and antioxidant activities.
Quercetin: A well-studied flavonoid with a wide range of biological activities.
Uniqueness
Ternatumoside II is unique due to its specific ability to stimulate interferon-gamma expression, which is not commonly observed in other flavonoids . This makes it particularly valuable in immunological research and potential therapeutic applications .
Properties
Molecular Formula |
C27H30O15 |
---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O15/c1-9-17(32)24(41-26-21(36)20(35)18(33)15(8-28)40-26)22(37)27(38-9)42-25-19(34)16-13(31)6-12(30)7-14(16)39-23(25)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,24,26-33,35-37H,8H2,1H3/t9-,15+,17-,18+,20-,21+,22+,24+,26?,27-/m0/s1 |
InChI Key |
JAQAIBSNJJWIKR-VQMPHKDYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Origin of Product |
United States |
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